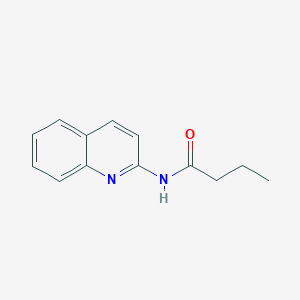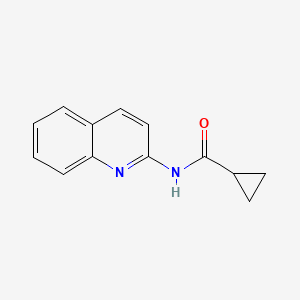![molecular formula C11H15N3O2 B7501336 N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-4-carboxamide](/img/structure/B7501336.png)
N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-4-carboxamide, also known as DMXAA, is a small molecule that has been studied for its potential anti-cancer properties. DMXAA was first identified as a potential anti-cancer agent in the 1990s and has since undergone extensive research to determine its mechanism of action and potential applications.
Wirkmechanismus
N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-4-carboxamide is believed to work by activating the immune system to attack cancer cells. Specifically, N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-4-carboxamide activates the STING pathway, which leads to the production of cytokines and chemokines that recruit immune cells to the site of the tumor. This immune response can then lead to the destruction of cancer cells.
Biochemical and Physiological Effects:
N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-4-carboxamide has been shown to have a variety of biochemical and physiological effects. In addition to activating the immune system, N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-4-carboxamide has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and disrupt the tumor microenvironment. N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-4-carboxamide has also been shown to have anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-4-carboxamide has several advantages for use in lab experiments. It is a small molecule that can easily be synthesized, and it has been extensively studied for its anti-cancer properties. However, N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-4-carboxamide also has some limitations. It has relatively low solubility in water, which can make it difficult to work with in certain experiments. Additionally, N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-4-carboxamide has not yet been tested in clinical trials for its anti-cancer properties.
Zukünftige Richtungen
There are several potential future directions for research on N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-4-carboxamide. One area of interest is the development of more effective formulations of N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-4-carboxamide that can improve its solubility and bioavailability. Another potential direction is the evaluation of N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-4-carboxamide in combination with other anti-cancer therapies, such as immunotherapy or targeted therapy. Additionally, further studies are needed to determine the safety and efficacy of N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-4-carboxamide in clinical trials.
Synthesemethoden
N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-4-carboxamide can be synthesized using a variety of methods, including the reaction of 2-chloro-4,6-dimethoxypyrimidine with N,N-dimethylformamide dimethyl acetal and subsequent reaction with methylamine. Another synthesis method involves the reaction of 2,4,6-trimethoxypyrimidine with N,N-dimethylformamide dimethyl acetal followed by reaction with methylamine.
Wissenschaftliche Forschungsanwendungen
N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-4-carboxamide has been extensively studied for its potential anti-cancer properties. In preclinical studies, N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-4-carboxamide has been shown to induce tumor necrosis and inhibit the growth of a variety of cancer cell lines. N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-4-carboxamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in animal models.
Eigenschaften
IUPAC Name |
N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-13(2)10(15)8-14(3)11(16)9-4-6-12-7-5-9/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZDUUSEPAJKCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN(C)C(=O)C1=CC=NC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(2-fluorophenyl)methyl]-N,1-dimethylpyrazole-4-carboxamide](/img/structure/B7501281.png)
![1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-(4-methylphenyl)ethanone](/img/structure/B7501284.png)
![1-[4-[(4,5-Dimethoxy-2-methylphenyl)methyl]piperazin-1-yl]-4-thiophen-2-ylbutane-1,4-dione](/img/structure/B7501295.png)

![14-Thia-3,4,6,7,12-pentazapentacyclo[11.7.0.03,11.04,8.015,20]icosa-1(13),5,7,9,11,15(20)-hexaen-2-one](/img/structure/B7501307.png)
![2-Methyl-1-[4-(2-methylfuran-3-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B7501317.png)




